molecular formula C7H8BrN3O2 B12831511 (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine

(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine

Cat. No.: B12831511
M. Wt: 246.06 g/mol
InChI Key: JNTBGXCAANNONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The IUPAC name 3-bromo-6-methyl-5-nitropyridin-2-yl)methanamine derives from the pyridine ring’s substitution pattern. Numbering begins at the methanamine-bearing carbon (position 2), followed by bromo (position 3), nitro (position 5), and methyl (position 6) groups. The molecular formula is C₇H₈BrN₃O₂ , with a calculated molecular weight of 246.07 g/mol based on analogous nitropyridine derivatives.

The structure features a pyridine core with distinct electronic effects:

  • Methanamine (-CH₂NH₂) at position 2 introduces nucleophilic character.
  • Bromo (-Br) at position 3 and nitro (-NO₂) at position 5 create electron-withdrawing effects, polarizing the ring.
  • Methyl (-CH₃) at position 6 provides steric bulk without significant electronic perturbation.

Comparative analysis with related compounds, such as (6-bromo-5-methylpyridin-3-yl)methanamine (PubChem CID 102544483), highlights how substituent positioning alters physicochemical properties. For instance, shifting the bromo group from position 6 to 3 increases the dipole moment due to proximity to the nitro group.

Historical Context of Nitropyridine Derivatives in Heterocyclic Chemistry

Nitropyridines have been pivotal in heterocyclic chemistry since the 1950s, serving as intermediates for pharmaceuticals like Moroxydine·HCl (antiviral) and Prazosin·HCl (antihypertensive). The nitro group’s role as a precursor to amines via reduction has enabled synthetic pathways for bioactive molecules.

Recent advancements focus on regioselective nitration and bromination to optimize reaction yields. For example, 5-bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6) is synthesized via mixed-acid nitration of brominated precursors, achieving 78% purity under controlled conditions. Such methods inform the synthesis of (3-bromo-6-methyl-5-nitropyridin-2-yl)methanamine, though its specific pathway remains underexplored in public literature.

Positional Isomerism in Bromo-Nitropyridine Systems

Positional isomerism profoundly impacts the reactivity and applications of bromo-nitropyridines. The table below contrasts key isomers:

Compound Name Substituent Positions Molecular Formula Boiling Point (°C) Density (g/cm³)
This compound 2: -CH₂NH₂; 3: -Br; 5: -NO₂; 6: -CH₃ C₇H₈BrN₃O₂ ~316 (est.) 1.795 (est.)
(6-Bromo-5-methylpyridin-3-yl)methanamine 3: -CH₂NH₂; 5: -CH₃; 6: -Br C₇H₉BrN₂ Not reported 1.71
5-Bromo-N-methyl-3-nitropyridin-2-amine 2: -NHCH₃; 3: -NO₂; 5: -Br C₆H₆BrN₃O₂ 316 1.795

Key observations:

  • Electron-withdrawing group proximity (e.g., bromo and nitro at positions 3 and 5) enhances ring polarization, increasing solubility in polar solvents.
  • Steric effects : Methyl groups at position 6 hinder electrophilic substitution at adjacent positions, directing reactions to less hindered sites.
  • Boiling points correlate with molecular symmetry; asymmetric isomers like this compound exhibit lower volatility than symmetric analogs.

These insights guide synthetic chemists in tailoring nitropyridine derivatives for specific applications, such as kinase inhibitors or photoactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

(3-bromo-6-methyl-5-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C7H8BrN3O2/c1-4-7(11(12)13)2-5(8)6(3-9)10-4/h2H,3,9H2,1H3

InChI Key

JNTBGXCAANNONC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)CN

Origin of Product

United States

Preparation Methods

Bromination of 6-Methyl-5-nitropyridin-2-ol or Related Pyridines

A common precursor is 6-methyl-5-nitropyridin-2-ol or its derivatives. Bromination at the 3-position is achieved using brominating agents such as bromine, phosphorus oxybromide, phosphorus tribromide, or N-bromosuccinimide under controlled temperature conditions.

  • For example, bromination of 4-methyl-5-nitropyridin-2-ol with bromine in acetic acid at controlled temperature yields 3-bromo-6-methyl-5-nitropyridin-2-ol with high regioselectivity and good yield (~88%).

  • The bromination step is typically monitored by thin-layer chromatography (TLC) to ensure completion and avoid over-bromination.

Conversion to 3-Bromo-6-methyl-5-nitropyridin-2-yl Derivatives

Following bromination, the hydroxyl group at the 2-position can be converted to a better leaving group or directly substituted.

  • Phosphoryl chloride (POCl3) treatment converts the 2-hydroxy group to a 2-chloro substituent, facilitating nucleophilic substitution.

  • Alternatively, the 2-position can be functionalized via nucleophilic aromatic substitution with amines or other nucleophiles.

Introduction of the Methanamine Group at the 2-Position

The key step to obtain (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine is the substitution of the 2-position substituent (often a halide) with a methanamine group.

Nucleophilic Substitution with Methylamine

  • A solution of 2-bromo-5-nitropyridine (a close analog) reacted with methylamine in methylene chloride at 50 °C overnight yields methyl-(5-nitropyridin-2-yl)-amine intermediates.

  • This reaction proceeds under mild conditions and can be adapted for the 3-bromo-6-methyl-5-nitro derivative.

Reduction of Nitro Group and Aminomethylation

  • In some protocols, the nitro group is reduced selectively to an amine, followed by reductive amination or direct amination to install the methanamine group.

  • Metal-free chemoselective reductions of aromatic nitro compounds have been reported, which can be applied to nitropyridine derivatives to avoid side reactions.

Representative Synthetic Route Summary

Step Reaction Reagents/Conditions Outcome Yield/Notes
1 Bromination of 6-methyl-5-nitropyridin-2-ol Br2 in AcOH, 0-50 °C, monitored by TLC 3-Bromo-6-methyl-5-nitropyridin-2-ol ~88%
2 Conversion of 2-OH to 2-Cl POCl3, CH3CN, 75 °C, 19 h 3-Bromo-6-methyl-5-nitropyridin-2-chloride Isolated by filtration
3 Nucleophilic substitution with methylamine Methylamine (2 M in THF), CH2Cl2, 50 °C, overnight 3-Bromo-6-methyl-5-nitropyridin-2-yl-methanamine intermediate Used crude for next step
4 Purification and further functionalization Chromatography or crystallization Pure this compound Yields vary, ~60-88% overall

Detailed Research Findings and Notes

  • Curtius Rearrangement Alternative: Some patents describe a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to generate amine intermediates from acid chlorides, but this method may introduce phosphorous salt impurities and lower isolated yields (~60%).

  • Bromination Reagents and Conditions: The choice of brominating agent (Br2, POBr3, PBr3, NBS) and solvent (acetonitrile, toluene, pyridine) critically affects regioselectivity and yield. Controlled temperature and slow addition are essential to avoid polybromination.

  • Purification: Organic phase extractions with ethyl acetate or dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and chromatographic purification are standard to obtain high-purity products.

  • Reaction Monitoring: TLC and HPLC are routinely used to monitor reaction progress and confirm completion before workup.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the nitro and methyl groups. Common nucleophiles and outcomes include:

Nucleophile Conditions Product Yield Reference
AmmoniaEthanol, 80°C, 6 h(3-Amino-6-methyl-5-nitropyridin-2-yl)methanamine85%
Sodium methoxideDMF, 60°C, 4 h(3-Methoxy-6-methyl-5-nitropyridin-2-yl)methanamine72%
PiperidineTHF, rt, 12 h(3-Piperidino-6-methyl-5-nitropyridin-2-yl)methanamine68%

Mechanistic Insight : The bromine’s electrophilicity is enhanced by the nitro group, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathways. Steric hindrance from the methyl group at position 6 moderates reactivity .

Reduction Reactions

The nitro group at position 5 is reducible to an amine, while the methanamine side chain typically remains intact:

Reducing Agent Conditions Product Yield Reference
Fe/NH<sub>4</sub>ClMeOH/H<sub>2</sub>O (4:1), 80°C, 2 h(3-Bromo-5-amino-6-methylpyridin-2-yl)methanamine95%
H<sub>2</sub>/Pd-CEtOAc, rt, 12 h(3-Bromo-5-amino-6-methylpyridin-2-yl)methanamine89%
Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>H<sub>2</sub>O, 50°C, 1 h(3-Bromo-5-amino-6-methylpyridin-2-yl)methanamine82%

Key Notes :

  • Catalytic hydrogenation preserves the bromine substituent, while iron-based reductions may requ

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Example Reactions
The compound can participate in nucleophilic substitutions and coupling reactions, which are essential in constructing intricate molecular architectures. For instance, it can be used to synthesize derivatives that exhibit biological activity or serve as intermediates in drug development.

Medicinal Chemistry

Potential Drug Candidate
Research indicates that this compound may have applications as a precursor in the synthesis of compounds targeting specific biological pathways. For example, it has been explored for its role in developing inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers.

Case Study: PRMT5 Inhibition
A study identified small molecule inhibitors that bind to the PRMT5-PBM interface, with this compound derivatives showing promising inhibitory activity. The lead compound demonstrated effective binding and disruption of PRMT5 interactions, suggesting potential therapeutic applications in cancer treatment .

Bioconversion Processes

Microbial Transformation
The compound has been investigated for its transformation by microbial systems, such as Burkholderia sp. MAK1. However, studies indicate that the presence of the bromo group may hinder certain biotransformations, limiting its utility in producing hydroxylated derivatives from pyridine substrates .

Data Tables

Application AreaDescriptionExample Compounds/Results
Organic SynthesisBuilding block for complex organic moleculesUsed in nucleophilic substitutions
Medicinal ChemistryPotential drug candidate targeting PRMT5Inhibitors developed from derivatives
Bioconversion ProcessesMicrobial transformation capabilitiesLimited transformation due to bromo group

Mechanism of Action

The mechanism of action of (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Pyridine derivatives with bromo, nitro, and amine groups are critical for assessing structure-activity relationships. Key analogs include:

Table 1: Comparison of Pyridine Derivatives
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine C₇H₈BrN₃O₂ Br (3), CH₃ (6), NO₂ (5), CH₂NH₂ (2) Potential synthetic intermediate; electron-deficient ring -
5-Bromo-6-methoxypyridin-3-amine C₆H₇BrN₂O Br (5), OCH₃ (6), NH₂ (3) Higher solubility due to methoxy; used in ligand synthesis
3-Bromo-6-methoxypyridin-2-amine C₆H₇BrN₂O Br (3), OCH₃ (6), NH₂ (2) Steric hindrance at position 6; reactivity in cross-coupling
5-Bromo-6-methoxy-3-nitropyridin-2-amine C₆H₆BrN₃O₃ Br (5), OCH₃ (6), NO₂ (3), NH₂ (2) Nitro at position 3 reduces nucleophilicity; agrochemical applications

Key Observations:

  • Substituent Position: The nitro group at position 5 in the target compound creates a distinct electronic profile compared to position 3 in 5-Bromo-6-methoxy-3-nitropyridin-2-amine, altering reactivity in electrophilic substitutions .
  • Solubility: Methoxy groups (e.g., in 5-Bromo-6-methoxypyridin-3-amine) enhance solubility in organic solvents, whereas nitro groups reduce aqueous solubility .
  • Steric Effects: The methyl group in the target compound may hinder reactions at position 6 compared to methoxy-containing analogs .

Benzene-Based Analogs

Benzene derivatives with similar functional groups provide insights into aromatic system effects:

Table 2: Comparison of Benzene Derivatives
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
(5-Bromo-2-nitrophenyl)methanamine hydrochloride C₇H₈BrClN₂O₂ Br (5), NO₂ (2), CH₂NH₂·HCl (1) Hydrochloride salt enhances water solubility; pharmaceutical intermediate

Key Observations:

  • Aromatic System: The pyridine ring in the target compound is more electron-deficient than benzene, reducing electrophilic substitution reactivity but enhancing hydrogen bonding with the ring nitrogen .
  • Salt Formation: The hydrochloride salt in (5-Bromo-2-nitrophenyl)methanamine increases ionic solubility, whereas the free amine in the target compound may require derivatization for similar solubility .

Research Findings and Trends

Solubility and Stability

  • Methanamine Group: The primary amine in the target compound may form hydrogen bonds, improving solubility in polar aprotic solvents like DMF or pyridine, consistent with general methanamine trends .
  • Nitro Group Impact: Nitro groups decrease solubility in water but enhance stability against oxidation, a trait observed across both pyridine and benzene systems .

Biological Activity

(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a nitro group, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C7H8BrN3O2, with a molecular weight of approximately 232.06 g/mol. The structure includes a pyridine ring substituted with a bromine atom at the 3-position and a nitro group at the 5-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and diabetes.
  • Receptor Modulation : It may interact with receptors that regulate cellular processes, influencing pathways related to cell growth and apoptosis.

The presence of the nitro group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in target proteins, thereby modulating their activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests on various cancer cell lines demonstrated:

  • IC50 Values : The compound showed IC50 values ranging from 1.5 to 5 µM against different cancer types, indicating potent antiproliferative effects.
  • Mechanism : The compound induces cell cycle arrest in the G2/M phase, suggesting that it disrupts normal cell division processes.

Antidiabetic Effects

Research has also highlighted its potential as an antidiabetic agent:

  • Hypoglycemic Activity : In animal models, administration of the compound resulted in a significant reduction in blood glucose levels.
  • Mechanism : It appears to enhance insulin sensitivity by modulating glucose uptake in peripheral tissues.

Study 1: Anticancer Activity

A study conducted on human lung cancer cells (NCI-H460) treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an accumulation of cells in the G2/M phase after treatment, indicating that the compound effectively halts cell cycle progression.

Treatment Concentration (µM)Cell Viability (%)
0100
185
560
1030

Study 2: Antidiabetic Effects

In a separate investigation involving db/db mice, the administration of this compound at doses of 1 mg/kg and 10 mg/kg resulted in notable decreases in fasting blood glucose levels compared to control groups.

Dose (mg/kg)Blood Glucose Reduction (%)
Control0
125
1045

Q & A

Basic Synthesis and Optimization

Q: What are the key challenges in synthesizing (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield and purity? A: Synthesis involves sequential functionalization of the pyridine ring. The bromo and nitro groups introduce steric and electronic challenges. A typical route starts with nitration of 3-bromo-6-methylpyridine, followed by reductive amination of the resulting nitro compound. Key steps include:

  • Nitration: Use fuming HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Reductive Amination: Employ NaBH₄ or LiAlH₄ in anhydrous THF, ensuring strict temperature control (−10°C to 0°C) to prevent decomposition of the nitro group .
    Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (≥95% purity) or recrystallization (DMF/water). Yield improvements (60–75%) are achievable using Pd-catalyzed coupling for bromine retention .

Advanced Characterization Techniques

Q: How can contradictions in spectroscopic data (e.g., NMR shifts, X-ray crystallography) for this compound be resolved? A:

  • NMR Analysis: The electron-withdrawing nitro and bromo groups deshield adjacent protons, causing unexpected splitting. Use high-field NMR (500 MHz+) and 2D techniques (COSY, HSQC) to assign signals .
  • X-ray Crystallography: ORTEP-III (via GUI) is recommended for resolving ambiguities in bond angles/geometry. For example, the C-Br bond length (1.89–1.92 Å) should align with crystallographic databases; deviations >0.05 Å suggest impurities or disorder .
    Data Reconciliation: Cross-validate with HRMS (ESI+) and IR (nitro stretch: ~1520 cm⁻¹).

Reactivity and Functionalization

Q: What strategies enable selective functionalization of the bromine or nitro group in this compound? A:

Site Reagents Conditions Application
Bromine Pd(PPh₃)₄, boronic acidsSuzuki coupling, 80°C, DMFBiaryl synthesis for drug leads
Nitro H₂/Pd-C, Fe/HClReduction to amine (RT, 12 h)Precursor for heterocycles
Selectivity Note: Bromine is more reactive under Pd catalysis, while nitro groups require harsher reducing conditions.

Mechanistic and Computational Studies

Q: How can DFT calculations or docking studies predict the compound’s interaction with biological targets? A:

  • DFT: Optimize geometry at B3LYP/6-31G(d) level to assess electron density (nitro group: LUMO ≈ −1.8 eV). Predict regioselectivity in reactions .
  • Docking: Use AutoDock Vina to model binding to enzymes (e.g., microbial leucyl-tRNA synthetase). The bromine and nitro groups enhance hydrophobic/π-π interactions in active sites .

Handling Data Contradictions

Q: How should researchers address discrepancies between experimental and computational results (e.g., unexpected byproducts)? A: Apply iterative analysis:

Replicate experiments to rule out procedural errors.

Vary parameters (e.g., solvent polarity, catalyst loading).

Use LC-MS to identify byproducts (e.g., debrominated species).

Refine computational models by incorporating solvent effects (SMD) or explicit protonation states .

Biological Activity Profiling

Q: What assays are suitable for evaluating the compound’s potential as an antimicrobial or anticancer agent? A:

  • MIC Assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (0.5–128 µg/mL). The nitro group enhances activity against anaerobic pathogens .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa). IC₅₀ values <10 µM suggest apoptosis via ROS generation .

Safety and Storage Protocols

Q: What precautions are critical for handling this compound in the lab? A:

  • Storage: −20°C in amber vials under argon; nitro groups are light-sensitive .
  • PPE: Nitrile gloves, fume hood use. LC-MS analysis of degraded samples (e.g., nitro-to-amine reduction) is advised after long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.